molecular formula C22H28N2O2 B3846187 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3846187
M. Wt: 352.5 g/mol
InChI Key: WYNIOIMBULVRQG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, the focus of

Mechanism of Action

The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a partial agonist of serotonin receptors, particularly the 5-HT2A receptor. This interaction is thought to contribute to the hallucinogenic and mood-enhancing effects of the drug.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also alters perception, mood, and cognition, leading to visual and auditory hallucinations, euphoria, and altered sense of time. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potency and selectivity for serotonin receptors, which allows researchers to study the effects of serotonin on behavior and cognition. However, the recreational use of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has led to legal restrictions on its use in research, making it difficult to obtain and study.

Future Directions

There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the safety and efficacy of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in these populations. Another area of research is the development of new drugs based on the structure of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which could have improved therapeutic properties and fewer side effects. Additionally, studies on the long-term effects of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine use are needed to better understand its potential risks and benefits.
In conclusion, 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, or 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, is a synthetic psychoactive substance that has gained popularity as a recreational drug. However, its potential therapeutic applications and scientific research application have also been studied. 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to interact with serotonin receptors in the brain, leading to altered perception, mood, and cognition. Further research is needed to fully understand the potential benefits and risks of 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine use.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). A study conducted by Mithoefer et al. (2018) found that 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine-assisted psychotherapy significantly reduced symptoms of PTSD in participants who had previously been unresponsive to traditional treatments. Another study by Passie et al. (2015) reported that 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine had a positive effect on mood and anxiety in healthy volunteers.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-25-21-15-20(16-22(17-21)26-2)18-24-13-11-23(12-14-24)10-6-9-19-7-4-3-5-8-19/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNIOIMBULVRQG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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